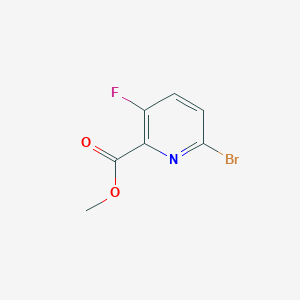

Methyl 6-bromo-3-fluoropicolinate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 6-bromo-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFERTYLJNAEEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of Methyl 6 Bromo 3 Fluoropicolinate

Analysis of Electrophilic and Nucleophilic Reaction Sites on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in Methyl 6-bromo-3-fluoropicolinate is dictated by the interplay of its constituent atoms and substituent groups. The nitrogen atom, with its lone pair of electrons in an sp2 hybrid orbital, is the primary nucleophilic site. stackexchange.com It can react with electrophiles, such as protons in acidic media or Lewis acids, to form a pyridinium (B92312) salt. stackexchange.com This initial reaction at the nitrogen atom significantly deactivates the ring towards electrophilic aromatic substitution by placing a positive charge on the nitrogen, which enhances the electron-withdrawing nature of the ring system. stackexchange.com

Conversely, the pyridine ring is rendered electrophilic at specific carbon atoms due to the electron-withdrawing effects of the nitrogen atom, the bromine and fluorine substituents, and the methyl ester group. stackexchange.comyoutube.com The nitrogen atom inductively removes electron density from all ring carbons but also exerts a resonance effect that preferentially depletes electron density at the ortho (C2, C6) and para (C4) positions. stackexchange.comyoutube.com This makes these positions the primary sites for nucleophilic attack. In this compound, the C2, C4, and C6 positions are the most electrophilic carbons and, therefore, the most susceptible to reaction with nucleophiles. stackexchange.comechemi.comvaia.com Attack at the C3 or C5 positions is less favorable because the resulting anionic intermediate cannot delocalize the negative charge onto the electronegative nitrogen atom. stackexchange.comechemi.com

Table 1: Predicted Reaction Sites in this compound

| Site | Type | Reasoning |

|---|---|---|

| Nitrogen Atom | Nucleophilic | Lone pair of electrons available for reaction with electrophiles/acids. stackexchange.com |

| C6 Position | Electrophilic | Ortho to nitrogen, activated by electron-withdrawing groups, and bears a good leaving group (Br). stackexchange.comechemi.com |

| C2, C4 Positions | Electrophilic | Ortho and para to nitrogen, activated by electron-withdrawing effects. stackexchange.comechemi.comvaia.com |

| C3, C5 Positions | Less Electrophilic | Meta to nitrogen; attack does not allow for resonance stabilization of the negative charge onto the nitrogen atom. stackexchange.comechemi.com |

Investigation of Halogen Reactivity: Differential Role of Bromine vs. Fluorine

The two halogen substituents on the pyridine ring, bromine at C6 and fluorine at C3, exhibit distinct reactivity profiles, primarily in the context of nucleophilic aromatic substitution (SNAr).

Nucleophilic Displacement at Brominated Positions

The bromine atom at the C6 position is a prime site for nucleophilic displacement. Halogens at the 2, 4, and 6 positions of a pyridine ring are effective leaving groups in SNAr reactions because the attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the ring nitrogen. stackexchange.comechemi.comyoutube.com This stabilization of the intermediate is a key factor that facilitates the substitution process. stackexchange.com The C-Br bond is weaker than the C-F bond, which can also influence its reactivity, although in SNAr the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. reddit.commasterorganicchemistry.comchemguideforcie.co.uk Therefore, the C6 position is the most probable site for substitution by various nucleophiles such as amines, alkoxides, or thiolates. youtube.com

Stability and Reactivity of the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry due to the high electronegativity of fluorine and the resulting bond polarity. quora.comwikipedia.orgreddit.com This inherent strength contributes to its general stability. wikipedia.org In the context of this compound, the fluorine atom is at the C3 position. Nucleophilic attack at this meta position is electronically disfavored. stackexchange.comquora.com The intermediate formed from attack at C3 does not benefit from resonance stabilization involving the nitrogen atom, making this pathway significantly higher in energy compared to attack at C6. stackexchange.comechemi.com

However, it is important to note that in highly activated aromatic systems, fluorine can be an excellent leaving group in SNAr reactions, often showing greater reactivity than chlorine or bromine. reddit.commasterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. reddit.commasterorganicchemistry.com Nevertheless, given its position at C3 in this specific molecule, the fluorine atom is expected to be significantly less reactive than the bromine atom at C6.

Table 2: Comparison of Halogen Properties and Reactivity

| Property | C-F Bond | C-Br Bond | Reference |

|---|---|---|---|

| Position on Ring | 3 (meta) | 6 (ortho) | - |

| Average Bond Energy (kcal/mol) | ~115 | ~72 | wikipedia.org |

| Predicted Reactivity in SNAr | Low | High | stackexchange.comechemi.com |

| Reason for Reactivity Difference | Unfavorable electronic position (meta); strong bond. | Favorable electronic position (ortho); good leaving group. | stackexchange.comwikipedia.org |

Intramolecular Cyclization and Rearrangement Pathways

While specific studies on the intramolecular reactions of this compound are not prevalent, its structure allows for hypothetical cyclization pathways. Such reactions would typically involve a preliminary functional group transformation to introduce a nucleophilic center tethered to the pyridine ring, which could then displace one of the halogen substituents.

For instance, hydrolysis of the methyl ester to a carboxylic acid, followed by coupling with an appropriate amino alcohol, would generate a precursor with a terminal hydroxyl or amino group. This nucleophilic group could then undergo an intramolecular SNAr reaction by attacking the C6 position, displacing the bromide to form a new heterocyclic ring fused to the pyridine core. The feasibility and rate of such cyclizations are highly dependent on the length and nature of the tether connecting the nucleophile to the ring, with the formation of 5- and 6-membered rings being kinetically and thermodynamically favored.

Functional Group Transformations of the Methyl Ester Moiety

The methyl ester group at the C2 position (the methyl picolinate (B1231196) moiety) is a versatile handle for a variety of chemical transformations. nih.govchemicalbook.com These reactions are generally well-established for picolinate esters. organic-chemistry.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (6-bromo-3-fluoropicolinic acid) under either acidic or basic conditions. libretexts.org Basic hydrolysis, often termed saponification, is typically irreversible as it forms the carboxylate salt. libretexts.org

Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), the methyl group can be exchanged to form different esters.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality to a primary alcohol, yielding (6-bromo-3-fluoropyridin-2-yl)methanol. nih.govresearchgate.net

Amidation: The ester can react directly with amines, often at elevated temperatures, to form the corresponding amides. This can also be achieved by first hydrolyzing the ester to the carboxylic acid and then using standard peptide coupling reagents.

Grignard/Organolithium Addition: Reaction with organometallic reagents like Grignard reagents or organolithiums can lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions and stoichiometry.

Mechanistic Studies of Key Reactions Involving this compound

The most significant reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr) at the C6 position. wikipedia.org The mechanism for this transformation is a well-established two-step process. masterorganicchemistry.comyoutube.com

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom at the C6 position, which bears the bromine leaving group. This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comechemi.com The negative charge in this intermediate is resonance-stabilized, with delocalization over the ortho and para positions, including the electronegative nitrogen atom. youtube.comstackexchange.comvaia.com This delocalization onto the nitrogen is a crucial stabilizing factor that facilitates the reaction at the C2/C6 and C4 positions. stackexchange.comechemi.com This initial addition step is typically the rate-determining step of the reaction. echemi.commasterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the bromide ion. youtube.com This results in the formation of the final substituted product.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 6 Bromo 3 Fluoropicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of other NMR-active nuclei like ¹⁹F. For Methyl 6-bromo-3-fluoropicolinate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for an unambiguous assignment of its structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl ester group. The methyl group (–OCH₃) typically appears as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The pyridine (B92270) ring contains two protons. The proton at the 5-position (H-5) is expected to appear as a doublet of doublets, due to coupling with the adjacent proton at the 4-position (H-4) and a longer-range coupling to the fluorine atom at the 3-position. The proton at the 4-position (H-4) would also appear as a doublet of doublets, coupling to both H-5 and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show seven distinct signals: one for the methyl ester carbon, one for the carbonyl carbon of the ester, and five for the carbons of the pyridine ring. The carbons bonded to electronegative atoms (bromine, fluorine, and nitrogen) will exhibit characteristic chemical shifts. The C-F coupling constants are also valuable diagnostic tools for assigning the fluorinated carbon and its neighbors.

¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and informative technique. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 3-position. The multiplicity of this signal will be a doublet of doublets, arising from coupling to the vicinal protons at the 4-position and the 5-position, providing further confirmation of the substitution pattern.

Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS for ¹H and ¹³C, and a standard fluorine reference for ¹⁹F. Coupling constants (J) are given in Hertz (Hz).

Click to view interactive table

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| ¹H | H-4 | 7.4 - 7.6 | Doublet of Doublets (dd) | JH4-H5, JH4-F3 |

| ¹H | H-5 | 7.8 - 8.0 | Doublet of Doublets (dd) | JH5-H4, JH5-F3 |

| ¹³C | -OCH₃ | 52 - 54 | Quartet (q) | |

| ¹³C | C=O | 163 - 165 | Singlet (s) | |

| ¹³C | C-2 | 145 - 148 | Doublet (d) | JC2-F |

| ¹³C | C-3 | 155 - 158 | Doublet (d) | JC3-F (large) |

| ¹³C | C-4 | 120 - 123 | Doublet (d) | JC4-F |

| ¹³C | C-5 | 140 - 143 | Singlet (s) | |

| ¹³C | C-6 | 130 - 133 | Singlet (s) | |

| ¹⁹F | F-3 | -110 to -130 | Doublet of Doublets (dd) | JF3-H4, JF3-H5 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely used to characterize molecules like this compound. bldpharm.com

LC-MS: In LC-MS, the compound is first separated from any impurities by liquid chromatography and then introduced into the mass spectrometer. The resulting mass spectrum for this compound would prominently feature the molecular ion peak ([M]⁺). A key characteristic of this spectrum is the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with almost identical intensities, which is a definitive indicator of a monobrominated compound.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. The exact mass can distinguish the compound from other molecules with the same nominal mass.

Table 2: Mass Spectrometry Data for this compound

Click to view interactive table

| Technique | Parameter | Expected Value | Notes |

|---|---|---|---|

| Molecular Formula | C₇H₅BrFNO₂ | ||

| Nominal Mass | 233 | ||

| Molecular Weight | 234.02 g/mol | ||

| HRMS (ESI+) | [M+H]⁺ Calculated | C₇H₆BrFNO₂⁺ | For ⁷⁹Br: 233.9560; For ⁸¹Br: 235.9540 |

| Isotopic Pattern | [M]⁺ : [M+2]⁺ | ~1:1 ratio | Characteristic of a single bromine atom. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the different functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. researchgate.net The IR spectrum of this compound would display several characteristic absorption bands. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is typical for the C=O stretching vibration of an ester group. Other significant peaks would include C-O stretching vibrations for the ester, C-H stretching for the aromatic ring and methyl group, C=C and C=N stretching vibrations within the pyridine ring, and the characteristic absorptions for the C-F and C-Br bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorptions in the UV region, typically corresponding to π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λ_max) is influenced by the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound itself is not publicly available, analysis of related picolinate (B1231196) structures provides valuable insight into the potential solid-state conformation and intermolecular interactions. bldpharm.com

Studies on metal complexes of picolinic acid and its derivatives reveal how the molecule arranges itself in a crystal lattice. researchgate.netresearchgate.net For instance, the crystal structure of a chromium(III) picolinate complex shows a distorted octahedral geometry with coordination through the nitrogen and oxygen atoms of the picolinate ligand. researchgate.net Such studies allow for the precise measurement of bond lengths, bond angles, and torsional angles. They also elucidate non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in stabilizing the crystal structure. researchgate.netmdpi.com By analogy, it can be inferred that in the solid state, this compound would likely adopt a planar conformation for the pyridine ring, and its crystal packing would be influenced by dipole-dipole interactions and weak intermolecular contacts involving the halogen atoms and the ester group.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogues (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are indispensable for studying chiral molecules. bruker.comaps.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. youtube.comyoutube.com ECD, similarly, measures the differential absorption of circularly polarized UV-Vis light. nih.gov

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit a VCD or ECD spectrum.

However, if a chiral center were introduced into the molecule, for example, by modification of the ester group or by the addition of a chiral substituent, the resulting enantiomers would be distinguishable by VCD and ECD. These techniques are exceptionally powerful for determining the absolute stereochemistry of chiral drugs and natural products. youtube.comnih.gov The experimental VCD or ECD spectrum of a chiral analogue could be compared with spectra predicted by quantum chemical calculations for a specific enantiomer, allowing for an unambiguous assignment of its absolute configuration.

Computational and Theoretical Investigations of Methyl 6 Bromo 3 Fluoropicolinate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule like Methyl 6-bromo-3-fluoropicolinate. These calculations would typically involve geometry optimization to find the most stable conformation (the lowest energy state).

For this molecule, the pyridine (B92270) ring is expected to be planar. The primary conformational flexibility arises from the rotation around the C-C bond connecting the ester group to the pyridine ring and the rotation of the methyl group. The presence of the fluorine atom at the 3-position and the bromine atom at the 6-position influences the electron distribution within the ring, which in turn affects bond lengths and angles.

Key Expected Findings from Quantum Chemical Calculations:

Optimized Geometry: Calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Electronic Properties: The calculations would determine the distribution of electron density, the dipole moment, and the molecular electrostatic potential (MEP). The MEP would highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting intermolecular interactions. The electronegative fluorine and oxygen atoms, along with the nitrogen in the pyridine ring, are expected to be regions of negative potential.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

|---|---|

| Heavy Atom Count | 12 |

| Aromatic Heavy Atoms | 6 |

| Fraction Csp3 | 0.14 |

| Rotatable Bond Count | 2 |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 0 |

| Molar Refractivity | 43.17 |

This data is based on computational predictions for a structurally similar compound, Methyl 6-bromo-5-fluoropicolinate, and is expected to be very close for the 3-fluoro isomer. ambeed.com

Density Functional Theory (DFT) Studies on Reactivity and Reaction Barriers

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies would provide insights into its chemical behavior.

DFT calculations, often using hybrid functionals like B3LYP, are employed to determine quantities that predict a molecule's behavior in chemical reactions. mostwiedzy.plmostwiedzy.pl These studies can calculate frontier molecular orbitals (HOMO and LUMO), which are key to understanding reactivity. The energy and shape of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) indicate where the molecule is most likely to act as a nucleophile or an electrophile, respectively.

Studies on related halopyridines and halopyrazines have successfully used DFT to calculate electron affinities and dissociation energies. mostwiedzy.plmostwiedzy.pl For instance, research has shown that the B3LYP functional, when paired with a basis set including diffuse functions like 6-31+G*, provides a good balance of accuracy and computational cost for these types of molecules. mostwiedzy.plmostwiedzy.pl Such studies also investigate potential energy surfaces for reactions, like dissociative electron attachment, which describes how the molecule might break apart upon gaining an electron. mostwiedzy.plmostwiedzy.pl

Table 2: Expected Focus of DFT Studies on this compound

| Parameter | Significance |

|---|---|

| HOMO-LUMO Gap | A smaller energy gap suggests higher reactivity. |

| Electron Affinity | Determines the stability of the molecular anion. |

| Ionization Potential | Energy required to remove an electron. |

| Reaction Barriers | Activation energies for potential reactions, such as nucleophilic aromatic substitution. |

Prediction of Regioselectivity in Substitution Reactions

Computational chemistry is instrumental in predicting where chemical reactions will occur on a molecule (regioselectivity). For this compound, a key area of interest is nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, which makes it susceptible to attack by nucleophiles, a tendency enhanced by the electron-withdrawing fluorine atom.

The bromine atom at the 6-position is a good leaving group. Computational models can predict the most likely site of nucleophilic attack by calculating the activation energies for substitution at different positions. The placement of the bromine atom at C6 often directs reactivity toward that position. Theoretical calculations of partial atomic charges and Fukui functions (derived from DFT) would be used to quantify the electrophilicity of the carbon atoms in the ring, with the carbon attached to the bromine atom expected to be a primary site for nucleophilic attack.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or in a condensed phase (like a crystal).

These simulations would reveal the nature and strength of intermolecular forces, including:

Dipole-dipole interactions: Arising from the molecule's permanent dipole moment.

Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

Hirshfeld surface analysis, a technique often used in conjunction with crystal structure data and DFT calculations, could be employed to visualize and quantify these intermolecular interactions. nih.gov This method provides a graphical representation of the regions of close contact between molecules in a crystal lattice.

In Silico Modeling of Ligand-Receptor Interactions

Given that many pyridine-based compounds exhibit biological activity, in silico modeling could be used to explore the potential of this compound as a ligand for biological targets like enzymes or receptors. rsc.org This compound serves as a building block in the synthesis of more complex molecules for medicinal chemistry.

Molecular docking is a primary technique used in this context. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking can estimate the binding affinity.

Steps in a hypothetical docking study:

Target Identification: A protein target of interest would be selected.

Ligand Preparation: The 3D structure of this compound would be generated and optimized.

Docking Simulation: The ligand would be computationally "placed" into the binding site of the receptor in multiple conformations.

Analysis: The resulting poses would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to binding.

The presence of the ester group and the fluorine atom allows for potential hydrogen bonding and other polar interactions, which could be crucial for binding affinity to biological targets.

Exploration of Biological Activities and Pharmacological Relevance of Picolinate Derivatives

Methyl 6-bromo-3-fluoropicolinate as a Precursor for Medicinal Chemistry

This compound is a halogenated pyridine (B92270) derivative that holds considerable promise as a versatile precursor in the synthesis of more complex molecules with potential therapeutic value. The presence of three distinct functional groups—a methyl ester, a bromine atom, and a fluorine atom—on the pyridine ring provides multiple reaction sites for chemical modification. This allows for the strategic introduction of various pharmacophores to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

The pyridine nucleus itself is a common scaffold in many approved drugs, highlighting its importance in medicinal chemistry. The bromine and fluorine atoms on the picolinate (B1231196) ring can be utilized in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building molecular complexity and are widely used in the pharmaceutical industry to synthesize novel drug candidates. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, further expanding the diversity of accessible analogs.

In Vitro and In Vivo Evaluation of Picolinate Analogs for Therapeutic Potential

While specific in vitro and in vivo studies on this compound are not extensively documented in publicly available literature, the broader class of picolinate derivatives has been investigated for a range of therapeutic applications. The following sections discuss the potential biological activities of analogs that could be synthesized from this precursor, based on studies of structurally similar compounds.

Anti-inflammatory Properties (e.g., Cyclooxygenase-2 (COX-2) Inhibition by similar compounds)

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain. drugs.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and its expression is elevated during inflammation. drugs.comnih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects. nih.govnih.gov

Various heterocyclic compounds, including those with a pyridine scaffold, have been explored as selective COX-2 inhibitors. nih.gov The structural features of these inhibitors often include a central heterocyclic ring with specific side chains that allow for selective binding to the active site of the COX-2 enzyme. The development of novel pyridine-based compounds as COX-2 inhibitors is an active area of research.

Table 1: Examples of Heterocyclic Scaffolds Investigated as COX-2 Inhibitors

| Heterocyclic Scaffold | Key Structural Features for COX-2 Selectivity | Reference |

| Pyrazole | Diaryl substitution pattern | nih.gov |

| Isoxazole | Diaryl substitution pattern | nih.gov |

| Pyridine | Specific substitution patterns enhancing binding to COX-2 side pocket | nih.gov |

This table is for illustrative purposes and shows examples of heterocyclic cores that have been incorporated into COX-2 inhibitors.

Given that pyridine derivatives have shown promise as COX-2 inhibitors, it is plausible that analogs synthesized from this compound could be designed to exhibit similar activity. The strategic modification of the bromine and fluorine positions with appropriate aryl or heteroaryl groups could lead to the discovery of novel and selective COX-2 inhibitors.

Antiviral Efficacy

Pyridine and its derivatives have been identified as a privileged scaffold in the development of antiviral agents. nih.goveurekaselect.com These compounds have shown activity against a broad range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). eurekaselect.com The mechanisms of action for these antiviral pyridine derivatives are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and polymerase, interference with viral entry and replication, and modulation of host-cell factors required for the viral life cycle. nih.goveurekaselect.com

Halogenation of organic molecules is a common strategy in medicinal chemistry to enhance their biological activity. Halogenated pyrimidines, for instance, have been among the first clinically approved antiviral drugs. taylorfrancis.com The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, the bromo- and fluoro-substituents on this compound make it an attractive starting material for the synthesis of novel antiviral compounds. The antiviral mechanisms of halogenated compounds can involve the inhibition of viral RNA synthesis and interference with viral protein processing.

Anticancer Activity (e.g., Apoptosis Induction by related compounds)

Picolinic acid and its derivatives have demonstrated potential as anticancer agents. nih.govpensoft.net One of the key mechanisms through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govpensoft.net Apoptosis is a crucial process for eliminating damaged or cancerous cells, and its induction is a major goal of many cancer therapies.

Studies have shown that certain picolinic acid-related compounds can induce apoptosis in various cancer cell lines, including human leukemia cells. nih.gov For instance, a novel derivative of picolinic acid was found to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells. pensoft.net This process involved the activation of caspases, which are key executioner proteins in the apoptotic pathway. pensoft.net Furthermore, chromium picolinate has been shown to induce apoptosis in lymphocytes through the generation of reactive oxygen species (ROS) and the subsequent collapse of the mitochondrial membrane potential. nih.gov

The presence of halogen atoms on the pyridine ring can also contribute to the anticancer activity of a compound. Therefore, analogs derived from this compound could be designed to have enhanced pro-apoptotic properties.

Table 2: Research Findings on Apoptosis Induction by Picolinate Derivatives

| Compound/Derivative | Cell Line | Key Findings | Reference |

| Picolinic Acid | Human Leukemia (HL-60) | Induction of apoptosis. | nih.gov |

| Novel Picolinic Acid Derivative | Human Non-Small Cell Lung Cancer (A549) | Induction of ER stress-mediated apoptosis; activation of caspases 3, 4, and 9. | pensoft.net |

| Chromium Picolinate | Human Lymphocytes | Induction of apoptosis via ROS production and mitochondrial pathway. | nih.gov |

Enzyme Inhibition Studies (e.g., Mnk inhibitors, general enzyme inhibition)

The inhibition of specific enzymes that are overactive in disease states is a cornerstone of modern drug discovery. Picolinate derivatives have been explored as inhibitors of various enzymes.

MAP kinase-interacting kinases (Mnks) are a family of serine/threonine kinases that are involved in the regulation of protein synthesis and have been implicated in the development of cancer and inflammatory diseases. nih.gov The development of Mnk inhibitors is therefore an attractive strategy for the treatment of these conditions. While specific picolinate-based Mnk inhibitors are not widely reported, the pyridine scaffold is present in various kinase inhibitors. The structural versatility of this compound allows for the synthesis of a library of analogs that could be screened for Mnk inhibitory activity. Natural compounds and their derivatives are known to modulate the activity of various Ser/Thr protein kinases. nih.gov

Mechanistic Insights into Biological Action of Halogenated Picolinates

The presence and position of halogen atoms on a picolinate ring can significantly influence its biological activity and mechanism of action. Halogens can affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn can alter its binding affinity and selectivity for a biological target.

For example, in the context of antiviral activity, halogenated pyrimidines are known to act as antimetabolites, where they are incorporated into viral DNA or RNA, leading to the termination of chain elongation or the production of non-functional viral proteins. taylorfrancis.com A similar mechanism could be envisioned for certain halogenated picolinate derivatives.

In the context of anticancer activity, the induction of apoptosis by halogenated compounds may be linked to their ability to generate intracellular reactive oxygen species (ROS). Elevated ROS levels can lead to oxidative stress, damage to cellular components like mitochondria, and the activation of apoptotic signaling pathways. nih.gov

The specific arrangement of bromo and fluoro substituents in this compound provides a unique electronic and steric landscape that can be exploited in the design of new therapeutic agents. The electronegativity of the fluorine atom and the size and polarizability of the bromine atom can lead to specific interactions with target proteins, such as hydrogen bonding and halogen bonding, which can enhance binding affinity and selectivity. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

Derivatization Strategies for Enhancing Bioactivity and Selectivity

The core structure of this compound, a substituted pyridine-2-carboxylic acid ester, presents multiple reactive sites that are amenable to chemical modification. These modifications, or derivatizations, are a cornerstone of drug discovery, aimed at improving a compound's therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. The strategic placement of bromo and fluoro substituents on the picolinate ring already imparts specific electronic and steric properties that can influence its interactions with biological targets.

Derivatization strategies for a molecule like this compound would typically focus on several key areas of its structure: the ester group, the bromine atom, and the pyridine ring itself.

Modification of the Ester Group: The methyl ester of picolinic acid is a common starting point for creating a diverse library of derivatives. Hydrolysis of the ester to the corresponding carboxylic acid would provide a handle for the synthesis of a wide range of amides, esters, and other carboxylic acid derivatives. The introduction of different amide functionalities, for instance, can significantly impact a molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby influencing its biological activity.

Functionalization of the Pyridine Ring: While direct modification of the pyridine ring can be more challenging, electrophilic or nucleophilic aromatic substitution reactions could be explored under specific conditions to introduce additional functional groups. These groups could further modulate the compound's physicochemical properties and its ability to interact with biological macromolecules.

The table below outlines potential derivatization strategies for this compound and the rationale behind these modifications.

| Modification Site | Reaction Type | Potential New Functional Group | Rationale for Enhanced Bioactivity/Selectivity |

| Methyl Ester | Hydrolysis followed by Amidation | Amides | Introduce hydrogen bond donors/acceptors; modify solubility and cell permeability. |

| Methyl Ester | Transesterification | Various Esters | Alter lipophilicity and metabolic stability. |

| 6-Bromo Position | Suzuki Coupling | Aryl/Heteroaryl groups | Explore new binding interactions with target proteins; modulate steric bulk. |

| 6-Bromo Position | Sonogashira Coupling | Alkynyl groups | Introduce rigid linkers to probe binding pockets. |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Amines, Alkoxides | Introduce polar groups to improve solubility and target interactions. |

It is crucial to note that the successful enhancement of bioactivity and selectivity through derivatization is highly dependent on the specific biological target and the underlying structure-activity relationships (SAR). The principles of SAR suggest that even minor structural changes can lead to significant differences in pharmacological effects. For picolinate derivatives, factors such as the nature and position of substituents on the pyridine ring, as well as the functionality at the carboxylic acid position, are known to be critical determinants of their biological activity. Therefore, a systematic approach to derivatization, coupled with robust biological screening, would be essential to unlock the full therapeutic potential of compounds related to this compound.

Applications in Agrochemical and Materials Science Research

Utility of Halogenated Picolinates as Herbicide Precursors

Halogenated picolinates are a cornerstone in the synthesis of synthetic auxin herbicides, a class of compounds critical to modern agriculture.

Picolinic acid and its derivatives, known as picolinates, are a prominent class of synthetic auxin herbicides. nih.govwikipedia.orgchemicalbook.comnih.gov The development of these herbicides began in the mid-20th century with the discovery of compounds like picloram (B1677784) and clopyralid, which were commercialized in the 1960s and 1975, respectively. wikipedia.org These early herbicides demonstrated the potent weed-killing activity of the picolinate (B1231196) structure.

Further research led to the development of next-generation herbicides with improved efficacy and environmental profiles. Aminopyralid was introduced in 2006 as a modification of picloram, offering effective weed control at lower application rates. wikipedia.org More recently, a significant advancement came with the introduction of 6-aryl-picolinates, which led to the creation of halauxifen-methyl (B1255740) (marketed as Arylex™ active) and florpyrauxifen-benzyl (marketed as Rinskor™ active). nih.govwikipedia.orgnih.gov These newer compounds provide excellent post-emergent control of key broadleaf weeds, often at significantly lower use rates than their predecessors. orgsyn.org

The mechanism of these herbicides involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. wikipedia.org Interestingly, research has shown that the newer arylpicolinate herbicides bind to a different target site (auxin-signaling F-box protein 5, or AFB5) than natural auxin and some older synthetic auxins, which provides a unique mode of action and a valuable tool for managing herbicide resistance. nih.govchemicalbook.comwikipedia.orgnih.gov

The effectiveness of picolinate-based herbicides is highly dependent on their molecular structure. The field of quantitative structure-activity relationships (QSAR) is crucial in designing new and more effective herbicidal molecules. nih.gov Research has demonstrated that specific substitutions on the picolinic acid ring system directly influence the compound's herbicidal activity.

Key findings from structure-activity relationship studies include:

Substitution at the 6-position: Replacing the chlorine atom at the 6-position of the picolinate ring with an aryl group was a breakthrough that led to the highly active halauxifen-methyl and florpyrauxifen-benzyl herbicides. wikipedia.org Further research has explored introducing pyrazolyl groups at this position, which has also yielded compounds with potent herbicidal activity, in some cases exceeding that of commercial standards like picloram. nih.govwikipedia.org

Influence of Halogens: The type and position of halogen substituents on the herbicide molecule significantly impact its efficacy. For instance, in one study on 6-indazolyl-2-picolinic acids, the inhibitory activity followed the order of bromine > chlorine > fluorine, suggesting that weaker electronegativity can result in higher activity. myskinrecipes.com

Role of Electron-Withdrawing vs. Electron-Donating Groups: Studies have shown that the presence of electron-withdrawing groups on substituted rings can significantly enhance herbicidal activity, whereas electron-donating groups like amino or methoxy (B1213986) can decrease it. myskinrecipes.com

These relationships are often explored using computational tools like molecular docking to predict how a designed molecule will bind to its target protein, such as AFB5. nih.govchemicalbook.com This allows chemists to rationally design new precursor molecules, like Methyl 6-bromo-3-fluoropicolinate, to build novel herbicides with optimized performance.

This compound as a Building Block for Functional Materials

Beyond agrochemicals, the structural characteristics of halogenated picolinates lend themselves to applications in materials science, particularly in the creation of functional materials through self-assembly. Self-assembly is a process where individual molecules spontaneously organize into ordered structures. nih.gov

Research has shown that certain amphiphilic picolinates can form a highly stable "shell phase" when subjected to energy in a water-toluene mixture. youtube.com These shells, which are just hundreds of angstroms thick, form around water droplets and create a semisolid film. youtube.com The stability of these structures is attributed to strong intermolecular forces, including chain-chain association and hydrogen bonding, which drive the side-by-side self-assembly of the picolinate molecules. youtube.com

The structure of this compound, with its halogenated pyridine (B92270) ring, is conducive to such interactions. The pyridine ring can participate in π–π stacking, a non-covalent interaction that is a known driver for nanoparticle self-assembly. rsc.org This capability allows such molecules to serve as building blocks for nanostructures, which are of interest for applications in nanotechnology and biosensors. nih.gov The ability to form stable, organized molecular films makes these compounds candidates for developing novel materials with tailored properties.

Role of Halogenated Picolinates in Polymer Chemistry

While not typically used as primary monomers for creating polymer chains, halogenated picolinates can play an important role in polymer chemistry by being incorporated into larger polymer systems to impart specific functions.

Halogenation is a common strategy to enhance the properties of polymers, most notably improving flame retardancy. bldpharm.com Halogenated compounds, when part of a polymer matrix, can release halogen radicals upon heating, which terminate the free-radical combustion reactions. bldpharm.com Furthermore, halogenation can introduce polarity and improve chemical inertness, corrosion resistance, and thermal stability. bldpharm.com

The picolinate functional group itself is a well-known chelating agent, capable of binding to metal ions. wikipedia.org This property is valuable in polymer science for creating metal-containing polymers or for developing polymer-supported catalysts. Picolinic acid-derived amides, for example, are being explored for their potential in coordination chemistry and molecular devices. nih.gov Therefore, a molecule like this compound could be attached to a polymer backbone to introduce sites for metal coordination or to modify the polymer's physical properties, such as its thermal stability or flame resistance.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Halogen Position and Identity on Reactivity and Biological Activity

The presence and position of halogen atoms on the pyridine (B92270) ring are critical determinants of the reactivity and, consequently, the biological activity of methyl 6-bromo-3-fluoropicolinate. Halogens exert their influence through a combination of inductive and resonance effects, which can alter the electron distribution within the aromatic ring and its susceptibility to chemical reactions.

The reactivity of haloarenes towards nucleophilic substitution is significantly influenced by the nature and position of electron-withdrawing groups. doubtnut.com For instance, the presence of a nitro group, a strong electron-withdrawing group, at the ortho or para position to a halogen increases the reactivity of the haloarene towards nucleophilic substitution by stabilizing the intermediate carbanion. doubtnut.com Similarly, the fluorine and bromine atoms in this compound, being highly electronegative, withdraw electron density from the pyridine ring via the inductive effect. This electron withdrawal can make the ring more susceptible to certain types of reactions, which can be crucial for its biological mechanism of action.

The identity of the halogen also plays a significant role. Fluorine, being the most electronegative element, exerts a strong inductive effect. The C-F bond is also very strong, which can enhance metabolic stability. cambridgemedchemconsulting.com In contrast, bromine is less electronegative but larger in size, which can influence how the molecule fits into a biological target. The relative reactivity of halogens in electrophilic substitution on a benzene (B151609) ring is F > Cl > Br > I, with the most electronegative halogen being the least deactivating. libretexts.org The size of the halogen can also affect the reactivity of the ring, with reactivity decreasing as the size of the halogen increases. libretexts.org

In a study on antitumor quinoline (B57606) analogues, it was found that the nature of the halogen at the 7-position influenced activity, with the order of activity being Br > Cl > CH3O > F ≈ I. capes.gov.br This highlights that the interplay of electronic and steric factors of the halogen is crucial for biological activity.

Table 1: Illustrative Impact of Halogen Substitution on Reactivity

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Relative Reactivity in Electrophilic Aromatic Substitution |

| F | 3.98 | 1.47 | Most reactive (least deactivating) |

| Cl | 3.16 | 1.75 | |

| Br | 2.96 | 1.85 | |

| I | 2.66 | 1.98 | Least reactive (most deactivating) |

This table illustrates general principles of halogen effects on aromatic rings and is not specific to this compound.

Influence of the Picolinate (B1231196) Ester Group on Compound Properties

The picolinate ester group, specifically the methyl ester in this case, significantly influences the physicochemical properties of the compound, such as solubility, lipophilicity, and metabolic stability. These properties are critical for the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The ester group can undergo hydrolysis by esterases in the body, which can be a metabolic pathway. The rate of hydrolysis can be influenced by the steric and electronic environment around the ester. The methyl ester is relatively small and may be readily hydrolyzed. Changing the ester to a larger alkyl group, for example, could increase steric hindrance and potentially slow down the rate of hydrolysis, thereby modifying the compound's pharmacokinetic profile.

Derivatization of alcohols to picolinates has been used as a technique in high-performance liquid chromatography (HPLC) analysis, indicating that the picolinate group can influence the molecule's interactions with other chemical entities. researchgate.net

Systematic Derivatization for SAR Elucidation

Systematic derivatization is a cornerstone of SAR studies. For this compound, this would involve the synthesis and biological evaluation of a series of analogues where specific parts of the molecule are systematically altered. This process allows researchers to probe the importance of each structural feature for the desired biological activity.

A typical derivatization strategy for this compound would involve:

Modification of the halogen substituents: Replacing the bromine or fluorine with other halogens (e.g., chlorine, iodine) or with non-halogen groups to understand the electronic and steric requirements at these positions.

Varying the position of the halogens: Synthesizing isomers with the bromine and fluorine at different positions on the pyridine ring to map the optimal substitution pattern.

Altering the ester group: Replacing the methyl group with a range of other alkyl or aryl groups to modulate lipophilicity and metabolic stability. The ester could also be hydrolyzed to the corresponding carboxylic acid or converted to an amide to explore the impact of these functional groups.

A study on 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B inhibitors exemplifies this approach, where a large set of derivatives with various substituents were synthesized and tested to establish a clear SAR. frontiersin.org

Table 2: Hypothetical Derivatization Strategy for SAR Studies of this compound

| Position of Modification | Original Group | Example Modifications | Rationale |

| 6-position | Bromo | Chloro, Iodo, Cyano, Methyl | To probe the effect of different electronic and steric properties at this position. |

| 3-position | Fluoro | Chloro, Bromo, Methoxy (B1213986) | To determine the importance of the electronegative group at this position. |

| 2-position (Ester) | Methyl Ester | Ethyl Ester, Isopropyl Ester, Carboxylic Acid, Amide | To modify lipophilicity, solubility, and metabolic stability. |

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.com A bioisosteric replacement can lead to enhanced potency, improved selectivity, better pharmacokinetics, or reduced toxicity. cambridgemedchemconsulting.com

For this compound, several bioisosteric replacements could be considered:

Halogen bioisosteres: A classic bioisosteric replacement for a halogen is another halogen. However, non-classical bioisosteres could also be explored. For example, a trifluoromethyl group (CF3) can sometimes act as a bioisostere for a bromine atom due to its similar steric bulk and strong electron-withdrawing nature.

Ester bioisosteres: The ester group could be replaced by other functionalities such as an amide, a ketone, or a sulfonamide to alter hydrogen bonding capabilities and metabolic stability.

The goal of these replacements is to fine-tune the molecule's interaction with its biological target. For example, a study on choline (B1196258) kinase inhibitors showed that while the linker in the molecules did not significantly influence activity, the nature of the cationic head groups did, demonstrating the impact of specific bioisosteric replacements. nih.gov

Design Principles for Novel Halogenated Picolinate Analogues

Based on the principles of SAR, the design of novel halogenated picolinate analogues would be guided by a set of rational design principles aimed at optimizing the desired biological activity.

Scaffold Hopping and Core Refinement: While maintaining the core picolinate scaffold, exploring alternative heterocyclic cores could lead to novel intellectual property and improved properties.

Fine-tuning Electronic Properties: The electronic nature of the pyridine ring is critical. The strategic placement of electron-withdrawing or electron-donating groups can be used to modulate the reactivity and interaction of the molecule with its target. The Hammett substituent constants (σ) can be used to quantify the electronic effects of different substituents. researchgate.net

Optimization of Lipophilicity: The balance between lipophilicity and hydrophilicity is crucial for oral bioavailability and cell permeability. The lipophilicity, often measured as logP, can be fine-tuned by modifying the ester group or by adding or removing polar or nonpolar substituents.

Introduction of Metabolic Blockers: To improve metabolic stability, metabolically labile sites can be blocked. For instance, replacing a hydrogen atom with a fluorine atom at a site of oxidative metabolism can prevent that reaction from occurring. cambridgemedchemconsulting.com

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by creating cyclic structures, can sometimes lead to an increase in potency and selectivity by locking the molecule into its bioactive conformation.

By systematically applying these design principles, medicinal chemists can navigate the complex chemical space around the this compound scaffold to identify new analogues with superior therapeutic potential.

Future Research Directions and Translational Perspectives

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focusing on environmentally benign and sustainable manufacturing processes. For a key building block like Methyl 6-bromo-3-fluoropicolinate, developing greener synthetic routes is a critical area of future research.

Current synthetic strategies often rely on traditional batch processes which can be energy-intensive and generate significant waste. The adoption of flow chemistry presents a promising alternative. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. nih.govnih.govdurham.ac.ukyoutube.com The synthesis of pyridines and their subsequent halogenation could be streamlined into a continuous, multi-step process, minimizing manual handling and reducing solvent usage. nih.gov

Another avenue for sustainable synthesis lies in the exploration of biocatalysis . While the direct enzymatic synthesis of this specific compound is not yet established, research into enzymes like fluorinases and halogenases is rapidly advancing. nih.govacsgcipr.org Future research could focus on engineering enzymes to selectively fluorinate and brominate picolinate (B1231196) precursors under mild, aqueous conditions, thereby avoiding harsh reagents and extreme temperatures. nih.gov The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling. nih.gov

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, higher yields, reduced waste, scalability | Development of multi-step continuous processes for synthesis and halogenation. nih.govnih.govdurham.ac.ukyoutube.com |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced environmental impact | Engineering of fluorinases and halogenases for specific substrate recognition. nih.govacsgcipr.org |

| Green Catalysts | Recyclability, reduced use of hazardous materials | Exploration of solid-supported catalysts for halogenation and esterification reactions. |

Application in Diverse Chemical Synthesis Paradigms

The strategic placement of reactive sites on this compound makes it an exceptionally versatile building block for a wide array of chemical syntheses. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Buchwald-Hartwig reactions. mdpi.comresearchgate.netnih.gov These reactions allow for the introduction of a vast range of substituents at the 6-position of the pyridine (B92270) ring, enabling the creation of extensive libraries of novel compounds. mdpi.com

The ester functional group provides another handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides and esters, respectively. This versatility is crucial for creating diverse molecular architectures for applications in medicinal chemistry and materials science.

Future research will likely focus on expanding the scope of cross-coupling partners and developing novel one-pot, multi-component reactions that leverage the reactivity of both the bromine and ester functionalities. This will facilitate the rapid and efficient construction of complex molecular scaffolds from this readily available precursor.

Identification of Novel Biological Targets and Therapeutic Applications

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, with the fluorine atom often imparting favorable properties such as increased metabolic stability and enhanced binding affinity. sioc.ac.cn The picolinate scaffold itself is found in various biologically active molecules and can act as a metal chelator. researchgate.net The combination of these features in this compound suggests significant potential for the discovery of new therapeutic agents.

A key future direction will be the use of in silico screening and computational modeling to identify potential biological targets for derivatives of this compound. nih.govmdpi.com By virtually screening large libraries of compounds derived from this compound against known protein structures, researchers can prioritize synthetic efforts towards the most promising candidates. This approach can accelerate the discovery of novel inhibitors for a range of diseases, including cancer and inflammatory disorders. researchgate.netnih.gov

Furthermore, the development of pharmacophore models based on the this compound scaffold will guide the rational design of new drugs with improved potency and selectivity. nih.gov

| Research Area | Approach | Potential Therapeutic Areas |

| Target Identification | In silico screening, computational modeling | Oncology, Inflammation, Infectious Diseases |

| Rational Drug Design | Pharmacophore modeling, structure-activity relationship studies | Development of selective enzyme inhibitors and receptor modulators |

| Drug Repurposing | Virtual screening of existing drug databases with similar scaffolds | Identification of new applications for known drugs |

Advanced Materials Development using this compound as a Core

The unique electronic properties of fluorinated aromatic compounds make them attractive for applications in materials science. rsc.org The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify optical and electronic properties. rsc.org this compound, as a precursor to functionalized fluorinated pyridines, holds promise for the development of advanced materials.

One area of exploration is the synthesis of fluorinated liquid crystals . rsc.orgtandfonline.comresearchgate.netnih.gov The polarity and steric influence of the fluorine atom can significantly impact the mesophase behavior and dielectric anisotropy of liquid crystal molecules. rsc.org By incorporating derivatives of this compound into liquid crystalline structures, it may be possible to create materials with tailored properties for next-generation displays and photonic devices. researchgate.netnih.gov

Another exciting prospect is the use of this compound in the synthesis of functional polymers . The difunctional nature of its derivatives (after cross-coupling and ester modification) allows for their use as monomers in polymerization reactions. This could lead to the creation of novel fluorinated polymers with applications in areas such as optical waveguides and specialty coatings. nih.gov

Interdisciplinary Research Opportunities in Medicinal Chemistry and Agrochemicals

The structural motifs present in this compound are relevant to both medicinal chemistry and the agrochemical industry. Fluorinated compounds are widely used as herbicides, insecticides, and fungicides due to their enhanced biological activity and stability. The pyridine core is also a common feature in many successful agrochemicals.

This overlap creates significant opportunities for interdisciplinary research . Libraries of compounds synthesized from this compound for medicinal purposes could also be screened for agrochemical activity, and vice versa. This synergistic approach can maximize the value of synthetic efforts and potentially lead to the discovery of new lead compounds in both fields.

Future collaborations between medicinal chemists and agrochemical researchers could focus on developing a deeper understanding of the structure-activity relationships of fluorinated picolinates across different biological systems. This could involve comparative screening, mode of action studies, and the development of predictive models for both therapeutic and agricultural applications.

常见问题

Q. Basic Research Focus

- NMR : NMR is essential for detecting fluorine’s electron-withdrawing effects, while - HSQC can identify coupling patterns between aromatic protons and substituents.

- Mass Spectrometry : High-resolution ESI-MS helps confirm molecular ion peaks and fragmentation pathways influenced by Br/F substitution .

Methodological Tip : For NMR, use a broadband probe and reference to CFCl₃. Optimize collision energy in MS to avoid excessive fragmentation of labile substituents.

How do bromine and fluorine substituents impact the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electronegativity enhances the electrophilicity of adjacent carbons. However, competing dehalogenation or protodeboronation can occur if Pd catalysts (e.g., Pd(PPh₃)₄) are not optimized. Evidence from boronic acid derivatives (e.g., 3-Bromo-4-methylphenylboronic acid) suggests that steric hindrance from the methyl ester group may slow transmetallation .

Methodological Tip : Employ PdCl₂(dppf) with K₂CO₃ in THF/H₂O (4:1) at 80°C to balance reactivity and stability. Use excess boronic acid (1.5 eq) to drive reaction completion.

How can researchers address contradictions in reported synthetic yields for halogenated picolinate derivatives?

Advanced Research Focus

Discrepancies in yields often stem from variations in purification methods or starting material quality. For instance, silica gel chromatography may degrade halogenated intermediates, while recrystallization from EtOAc/hexanes preserves product integrity. Comparative studies of similar compounds (e.g., 2-Bromo-6-fluorobenzoic acid) show that HPLC-grade solvents improve reproducibility .

Methodological Tip : Validate purity via melting point analysis and orthogonal techniques (e.g., NMR + LC-MS). Document solvent batch numbers and storage conditions.

What safety protocols are critical when handling this compound and its reactive intermediates?

Q. Basic Research Focus

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr or HF).

- PPE : Wear nitrile gloves and safety goggles; avoid latex due to permeability to halogenated solvents .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration .

How can researchers apply the FINER framework to design studies on this compound’s bioactivity?

Advanced Research Focus

The FINER model (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigor:

- Feasible : Prioritize in vitro assays (e.g., enzyme inhibition) before animal studies.

- Novel : Investigate fluorine’s role in enhancing metabolic stability compared to non-fluorinated analogs .

Methodological Tip : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., “Does this compound (Intervention) show higher IC₅₀ against kinase X (Outcome) than its dehalogenated analog (Comparison) in 48-hour assays (Time)?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。